1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene
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Overview
Description
1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a complex organophosphorus compound. It features a ferrocene backbone, which is a sandwich compound consisting of two cyclopentadienyl anions bound to a central iron atom. The compound is notable for its chiral properties and its application in asymmetric catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves multiple steps:
Preparation of the Ferrocene Derivative: The initial step involves the synthesis of a ferrocene derivative with appropriate substituents.
Phosphination: The ferrocene derivative is then reacted with dicyclohexylphosphine under controlled conditions to introduce the phosphino groups.
Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene undergoes various types of reactions:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where ligands are exchanged.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Phosphine Oxides: Formed during oxidation.
Substituted Ferrocenes: Result from substitution reactions.
Scientific Research Applications
1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene has several applications in scientific research:
Asymmetric Catalysis: Used as a ligand in catalytic processes to produce chiral molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structure.
Material Science: Studied for its electronic properties and potential use in advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, influencing the reactivity and selectivity of the catalytic reactions. The chiral nature of the compound allows it to induce asymmetry in the products, which is crucial for producing enantiomerically pure compounds.
Comparison with Similar Compounds
Similar Compounds:
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand used in catalysis.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Known for its steric bulk and electronic properties.
Uniqueness: 1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is unique due to its specific chiral configuration and the presence of both dicyclohexylphosphino and dimethylaminoethyl groups. This combination imparts distinct steric and electronic properties, making it highly effective in asymmetric catalysis.
Properties
Molecular Formula |
C42H53Fe2NP2 |
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Molecular Weight |
745.5 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/q-2;2*-1;2*+2 |
InChI Key |
RZHRELGUZPHGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |
Origin of Product |
United States |
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